z-Pseudosubstrate inhibitory peptide, biotinylated
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Description
ZIP with a biotin moiety covalently attached that effectively binds to avidins (Kd = 4 x 10-14 M). It mediates detection of ZIP in biochemical assays.
Scientific Research Applications
Inhibition of Akt and Cell Growth
Z-Pseudosubstrate inhibitory peptides, specifically designed to inhibit Akt, show potent inhibition both in vitro and inside cells. These peptides are selective for Akt against other kinases and inhibit the phosphorylation of a biotinylated Bad peptide by Akt. When delivered into cells, they can inhibit cellular Akt activity and cell growth, thus providing a prototype for peptide mimetic drugs and tools to dissect cellular functions of Akt (Luo et al., 2004).
Inhibition of T Cell Activation
Pseudosubstrate peptides corresponding to sequences from various PKC isoenzymes inhibit PKC activity in vitro. Myristylation of these peptides significantly enhances their inhibitory activity. These peptides also block PKC activity in cell assays, inhibiting the induction of IL-2R and TNF-beta expression in Jurkat cells (Barja et al., 1994).
Myristoylated Pseudosubstrate Peptides as PKC Inhibitors
Myristoylated pseudosubstrate peptides inhibit PKC in intact cells. For example, the myristoylated peptide myr-psi PKC inhibits phosphorylation of the myristoylated alanine-rich C kinase substrate protein and the activation of phospholipase D by bradykinin. These peptides are selective and cell-permeable inhibitors of PKC (Eichholtz et al., 1993).
Use in Studying Protein Kinases
Pseudosubstrate-based peptide inhibitors are used to study the physiological roles of protein kinases in extracts or cells. Their specificity needs to be validated with controls, including inactive pseudosubstrate analog peptides and, if available, the constitutively active form of the protein kinase (Kemp et al., 1991).
Colorimetric Kinase Activity Screening
Biotinylated peptides have been used in kinase-catalyzed reactions for colorimetric tests to monitor kinase inhibitor activity. This approach involves biotinylated particles changing color from red to blue upon aggregation, indicating kinase activity (Wang et al., 2006).
Properties
Molecular Formula |
C100H168N32O19S |
---|---|
Molecular Weight |
2154.69 |
InChI |
InChI=1S/C100H168N32O19S/c1-7-9-10-11-12-13-14-15-16-17-18-40-79(136)120-75(56-133)92(147)131-81(59(5)8-2)93(148)128-72(52-61-41-43-63(134)44-42-61)90(145)125-69(35-27-48-114-97(105)106)86(141)122-66(33-25-46-112-95(101)102)84(139)118-55-80(137)119-60(6)83(138)121-68(34-26-47-113-96(103)104)85(140)124-71(37-29-50-116-99(109)110)88(143)127-73(53-62-54-117-65-31-20-19-30-64(62)65)91(146)126-70(36-28-49-115-98(107)108)87(142)123-67(89(144)129-74(94(149)150)51-58(3)4)32-23-24-45-111-78(135)39-22-21-38-77-82-76(57-152-77)130-100(151)132-82/h19-20,30-31,41-44,54,58-60,66-77,81-82,117,133-134H,7-18,21-29,32-40,45-53,55-57H2,1-6H3,(H,111,135)(H,118,139)(H,119,137)(H,120,136)(H,121,138)(H,122,141)(H,123,142)(H,124,140)(H,125,145)(H,126,146)(H,127,143)(H,128,148)(H,129,144)(H,131,147)(H,149,150)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H2,130,132,151)/t59-,60-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,81-,82-/m0/s1 |
InChI Key |
DWXOYOQSHOALGR-KZZNTVTASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C(=O)N[C@@H](CC(C)C)C(=O)O |
Appearance |
White lyophilised solid |
Purity |
>98% |
sequence |
SIYRRGARRWRKL(Modifications: Ser-1 = Myr-Ser, Lys-12 = Lys-Biotin) |
storage |
-20°C |
Synonyms |
z-Pseudosubstrate inhibitory peptide, biotinylated |
Origin of Product |
United States |
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